molecular formula C9H14N2OS B13347410 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole

2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole

Cat. No.: B13347410
M. Wt: 198.29 g/mol
InChI Key: YWOBYIRGWQQCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole is a heterocyclic compound that features a thiazole ring and a pyrrolidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrrolidine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a thiazole-2-carbaldehyde and pyrrolidine-3-methanol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiazole derivatives

    Substitution: Thiazole derivatives with various substituents

Mechanism of Action

The mechanism of action of 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or anticancer activity by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole is unique due to the combination of the thiazole and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both rings allows for a broader range of chemical modifications and potential interactions with biological targets, enhancing its utility in research and industry .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole

InChI

InChI=1S/C9H14N2OS/c1-2-10-5-8(1)6-12-7-9-11-3-4-13-9/h3-4,8,10H,1-2,5-7H2

InChI Key

YWOBYIRGWQQCID-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COCC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.